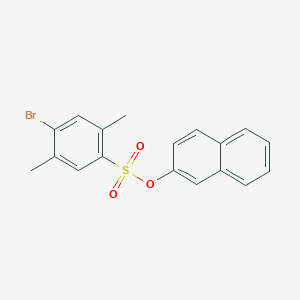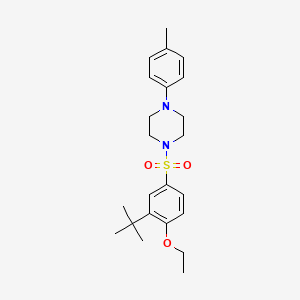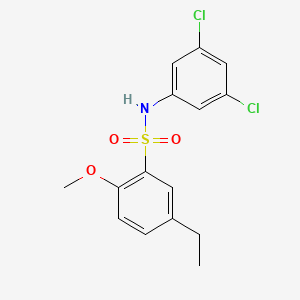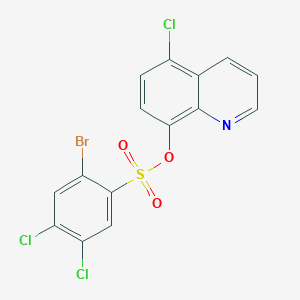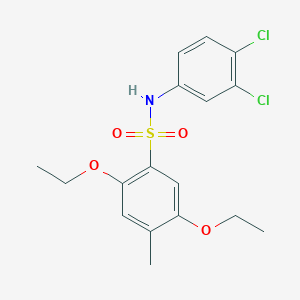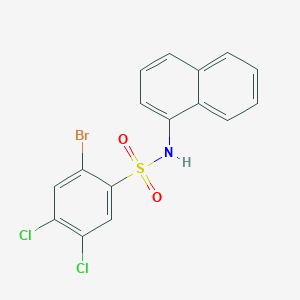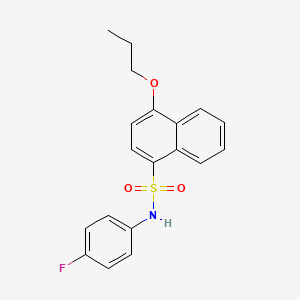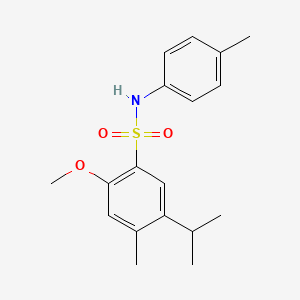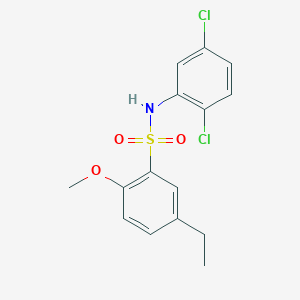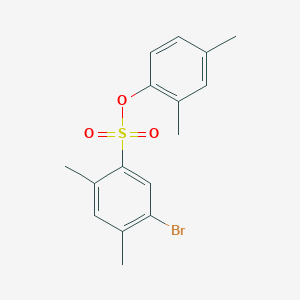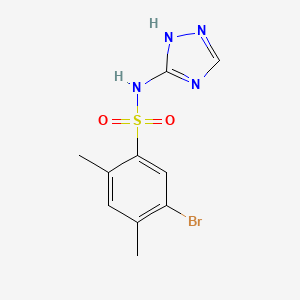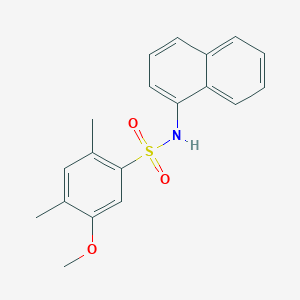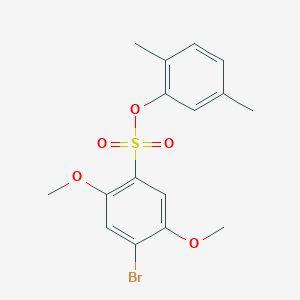
2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate is an organic compound with the molecular formula C15H14Cl2O4S. This compound is characterized by the presence of two chlorine atoms, an ethyl group, a methoxy group, and a sulfonate group attached to a benzene ring. It is a derivative of benzene sulfonate and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dichlorophenol followed by the esterification with 5-ethyl-2-methoxybenzenesulfonyl chloride. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, leading to higher efficiency and yield. The use of continuous flow reactors also minimizes the production of by-products and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfonic acids or sulfides.
Scientific Research Applications
2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms and methoxy group can also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenyl structure but lacks the sulfonate and ethyl groups.
5-Ethyl-2-methoxybenzenesulfonic acid: Contains the sulfonate and ethyl groups but lacks the dichlorophenyl structure.
2,5-Dichlorobenzenesulfonic acid: Contains the dichlorophenyl and sulfonate groups but lacks the ethyl and methoxy groups.
Uniqueness
2,5-Dichlorophenyl 5-ethyl-2-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and the sulfonate group makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-3-10-4-7-13(20-2)15(8-10)22(18,19)21-14-9-11(16)5-6-12(14)17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKLGDURHSFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
